8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one
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Overview
Description
8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one involves several steps. One common method includes the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction leads to the formation of 2-acyl-2,3-dihydro-furo[3,2-h]quinolines, which can be further processed to obtain the desired compound . The reaction conditions typically involve the use of 1,1,3,3-tetramethylguanidine (TMG) in refluxing acetonitrile under an inert atmosphere .
Chemical Reactions Analysis
8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with benzenesulfonyl chloride under dynamic pH control to yield benzenesulfonamide derivatives . Common reagents used in these reactions include aqueous sodium carbonate (Na2CO3) and N,N-dimethylformamide (DMF) with catalytic amounts of lithium hydride . The major products formed from these reactions are typically substituted benzenesulfonamides .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of antibacterial agents and enzyme inhibitors . The derivatives of 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one have shown potential as inhibitors of lipoxygenase enzyme, which is involved in the inflammatory response . Additionally, these derivatives are being explored for their potential use in treating various bacterial infections .
Mechanism of Action
The mechanism of action of 8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one involves its interaction with specific molecular targets. For example, its derivatives inhibit the lipoxygenase enzyme by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids . This inhibition can reduce inflammation and other related symptoms.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
8-phenyl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one |
InChI |
InChI=1S/C16H12O4/c17-16-12-9-14-13(18-6-7-19-14)8-11(12)15(20-16)10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2 |
InChI Key |
BLKFFRACXNUWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(OC(=O)C3=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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